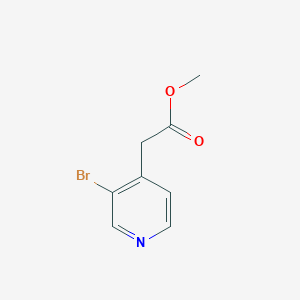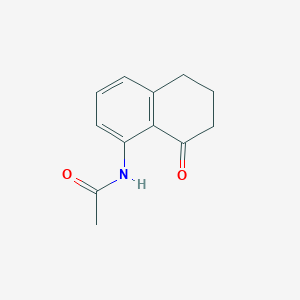
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide
概要
説明
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide” is a chemical compound with the CAS Number: 110139-15-6 . It has a molecular weight of 203.24 . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is N-(8-oxo-5,6,7,8-tetrahydro-1-naphthalenyl)acetamide . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide” is a yellow to brown solid .
科学的研究の応用
Synthesis Techniques and Derivatives
- A study details a method for synthesizing haloindanones and halotetralones, crucial in organic synthesis, starting from compounds like N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (Nguyen et al., 2003).
Anticancer Properties
- Research has identified certain oxadiazole derivatives, synthesized from N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, as potent anticancer agents against lung adenocarcinoma and glioma cell lines (Altıntop et al., 2018).
- Another study synthesized novel N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives showing antiproliferative activities against various cancer cell lines (Chen et al., 2013).
Molecular Interaction and Binding Studies
- A compound related to N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide was analyzed for its hydrogen, stacking, and halogen bonding interactions, contributing to the understanding of molecular interactions in pharmaceuticals (Gouda et al., 2022).
Anti-Inflammatory and Immunomodulatory Effects
- Certain tetrahydronaphthalene derivatives, structurally related to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide, demonstrated anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells (Gurkan et al., 2011).
Potential Antifungal Activity
- Hydrazide derivatives synthesized from compounds similar to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide showed promising antifungal activity against various Candida strains (Turan-Zitouni et al., 2013).
Analgesic Effects
- Some triazole and triazolothiadiazine derivatives originating from related compounds showed significant analgesic activity, suggesting potential uses in pain management (Turan-Zitouni et al., 1999).
Anxiolytic Properties
- In a study focusing on derivatives of 2-oxyindolin-3-glyoxylic acid, compounds structurally akin to N-(8-Oxo-tetrahydronaphthalen-1-yl)acetamide showed anxiolytic effects, highlighting potential in treating anxiety disorders (Lutsenko et al., 2013).
Safety And Hazards
特性
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHOMIOZFJDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477904 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide | |
CAS RN |
110139-15-6 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
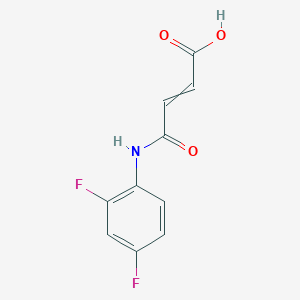
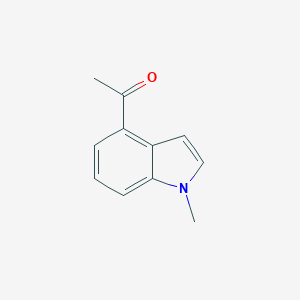
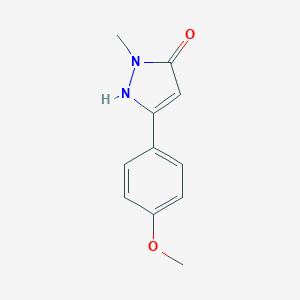
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
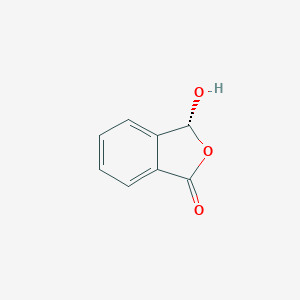
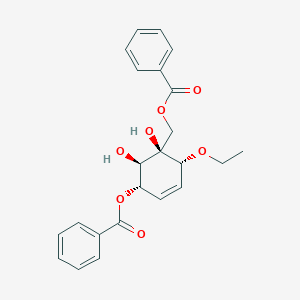
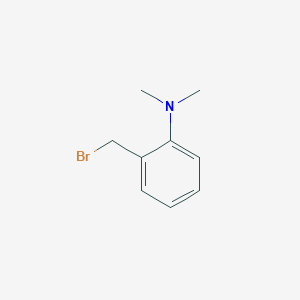
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
